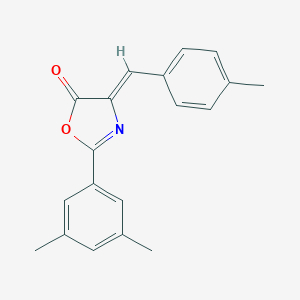![molecular formula C18H25N7O B391292 2-furaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391292.png)
2-furaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine is a complex organic compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . The unique structure of this compound, which includes a triazine core substituted with piperidine and furan moieties, makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with piperidine and furan-2-ylmethylene-hydrazine . The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to 70-80°C in a solvent like dioxane or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the yield and purity of the product while reducing reaction time . This method involves the use of a multimode reactor, which allows for efficient heating and mixing of the reactants.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Aplicaciones Científicas De Investigación
N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antimalarial properties.
Medicine: Explored for its potential anticancer activity and as a monoamine oxidase inhibitor.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters, which may have therapeutic effects in conditions like depression and Parkinson’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other 1,3,5-triazine derivatives such as:
- 4,6-Dimethoxy-1,3,5-triazin-2-yl derivatives
- 4,6-Dipiperidino-1,3,5-triazin-2-yl derivatives
- 4,6-Dimorpholino-1,3,5-triazin-2-yl derivatives
Uniqueness
What sets N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine apart is its unique combination of piperidine and furan moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H25N7O |
|---|---|
Peso molecular |
355.4g/mol |
Nombre IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H25N7O/c1-3-9-24(10-4-1)17-20-16(23-19-14-15-8-7-13-26-15)21-18(22-17)25-11-5-2-6-12-25/h7-8,13-14H,1-6,9-12H2,(H,20,21,22,23)/b19-14+ |
Clave InChI |
KYNKNROVOLXNFQ-XMHGGMMESA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CO3)N4CCCCC4 |
SMILES isomérico |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CO3)N4CCCCC4 |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CO3)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[4-Chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391210.png)
![4-Bromo-2-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391212.png)
![4-Methyl-2-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391214.png)
![4-Nitro-2-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391216.png)
![2,4,5-Trimethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391219.png)
![2-Bromo-4-nitro-6-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391220.png)
![(5E)-5-[(4-nitrophenyl)methylidene]-2-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B391221.png)
![3,4-Dimethoxybenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391224.png)
![N'~2~,N'~4~-bis[(4,5-dibromo-2-furyl)methylene]-3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide](/img/structure/B391225.png)
![N'-[(4,5-dibromo-2-furyl)methylene]-2-methoxybenzohydrazide](/img/structure/B391226.png)
![4-N-benzyl-2-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B391227.png)


![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B391230.png)
